molecular formula C12H23N<br>C6H11NHC6H11<br>C12H23N B1670486 Dicyclohexylamine CAS No. 101-83-7

Dicyclohexylamine

Cat. No. B1670486
Key on ui cas rn: 101-83-7
M. Wt: 181.32 g/mol
InChI Key: XBPCUCUWBYBCDP-UHFFFAOYSA-N
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Patent
US04851547

Procedure details

In a Meyer's flask having an inner volume of 300 ml, 100 g of orthoxylene and 60 g of sulfuric acid were dispersed. Then the Meyer's flask was kept cooled in a water bath, 122 g of cyclohexylamine was added dropwise thereto to obtain a xylene slurry of white crystals of dicyclohexylamine salt of sulfuric acid.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
122 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1](=[O:5])(=[O:4])([OH:3])[OH:2].[CH:6]1([NH2:12])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1>C1(C)C(C)=CC=CC=1>[CH:6]1([NH:12][CH:6]2[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]2)[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1.[S:1](=[O:3])(=[O:2])([OH:5])[OH:4]

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
122 g
Type
reactant
Smiles
C1(CCCCC1)N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were dispersed
TEMPERATURE
Type
TEMPERATURE
Details
Then the Meyer's flask was kept cooled in a water bath

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)NC1CCCCC1
Name
Type
product
Smiles
S(O)(O)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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